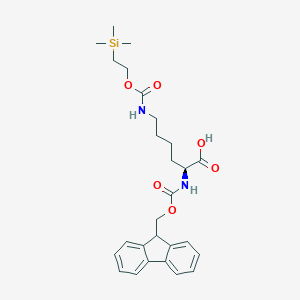
Fmoc-L-环丙氨酸
描述
Fmoc-L-Cyclopropylalanine is a compound with the molecular formula C21H21NO4 and a molecular weight of 351.30 . It is also known as Fmoc-L-Ala (β-cyclopropyl)-OH .
Synthesis Analysis
The synthesis of Fmoc-L-Cyclopropylalanine involves the use of the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-L-Cyclopropylalanine is represented by the SMILES stringOC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 . Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学研究应用
抗菌和抗炎应用:Fmoc修饰的自组装建筑模块,包括源自Fmoc-L-环丙氨酸的模块,在抗菌和抗炎应用中显示出潜力。这些材料集成到树脂基复合材料中时,可以抑制细菌的生长和存活,而不对哺乳动物细胞产生细胞毒性。所需的低剂量确保了抗菌活性,同时不会损害材料的机械和光学性能 (Schnaider et al., 2019)。
肽合成:Fmoc-L-环丙氨酸在肽的合成中发挥作用。例如,苯丙氨酸的原生化学连接涉及合成赤霉酸-N-Boc-β-巯基-L-苯丙氨酸,使得Fmoc-SPPS生成的四肽的帽子能够连接。这种方法对于合成像LYRAMFRANK这样的复杂肽非常重要,展示了它与各种反应性侧链的兼容性 (Crich & Banerjee, 2007)。
材料制备和药物传递:Fmoc修饰的氨基酸,包括Fmoc-L-环丙氨酸,在制备用于药物传递等应用的功能材料中起关键作用。Fmoc基团的固有疏水性和芳香性促进了建筑模块的结合,导致从细胞培养到治疗性质等各种应用 (Tao et al., 2016)。
自组装和水凝胶形成:这些氨基酸还有助于氟化Fmoc-Phe衍生物的自组装和水凝胶化。这些过程受溶剂pH、侧链功能化和C末端修饰等因素的影响,这些因素影响了自组装和产生的水凝胶性能 (Ryan et al., 2010; Ryan et al., 2011)。
纳米技术:Fmoc-Phe-OH已被用于纳米技术,用于稳定荧光少原子银纳米团簇在水凝胶基质中。这种应用展示了Fmoc-L-环丙氨酸在纳米材料和荧光性质领域的潜力 (Roy & Banerjee, 2011)。
生物医学应用:Fmoc-L-环丙氨酸衍生物已被探索用于各种生物医学应用,包括作为抗菌剂和在细胞培养中的应用。对Fmoc-肽支架的修改可以提供具有可调化学和机械性能的凝胶,使其适用于体外细胞培养 (Jayawarna et al., 2009)。
安全和危害
未来方向
Future research directions include the development of optimized Fmoc-removal strategies to suppress the formation of diketopiperazine (DKP), a common side reaction in solid-phase peptide synthesis . This could lead to more efficient synthesis of peptides, including ones of significant size and complexity .
作用机制
Target of Action
It’s worth noting that the compound is often used in the field of synthetic biology research and development , suggesting that it may interact with a variety of biological targets.
Mode of Action
Fmoc-L-Cyclopropylalanine is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-L-Cyclopropylalanine has been found to exhibit broad-spectrum inhibition against fungi and bacteria . The anti-fungal activity was found to be abolished in the presence of the amino acid L-leucine, indicating that Fmoc-L-Cyclopropylalanine may block the biosynthesis of the essential amino acid L-leucine . Further biochemical studies found Fmoc-L-Cyclopropylalanine indeed inhibits α-isopropylmalate synthase (α-IMPS), the enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of L-leucine .
Result of Action
The molecular and cellular effects of Fmoc-L-Cyclopropylalanine’s action are primarily related to its ability to inhibit the biosynthesis of the essential amino acid L-leucine . By blocking this pathway, Fmoc-L-Cyclopropylalanine can inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics .
属性
IUPAC Name |
(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUEWQZLABTFG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944071 | |
| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Cyclopropylalanine | |
CAS RN |
214750-76-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















